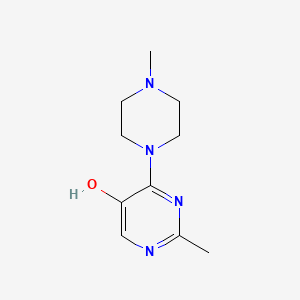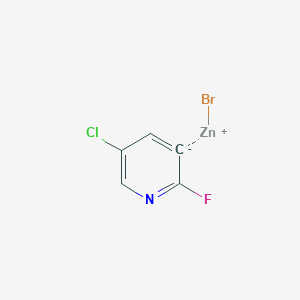
(5-Chloro-2-fluoropyridin-3-yl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chlorine and fluorine atoms on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide typically involves the halogen-metal exchange reaction. One common method starts with 5-chloro-2-fluoropyridine, which is treated with a suitable zinc reagent, such as zinc bromide, in the presence of a base like lithium chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent purity, to ensure high yield and product consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions like Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., lithium chloride), and solvents like THF.
Conditions: Reactions are typically carried out under an inert atmosphere at controlled temperatures, often ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
(5-Chloro-2-Fluoropyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials through various organic transformations.
Biology: It can be employed in the modification of biologically active molecules, aiding in the development of new drugs and bioactive compounds.
Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide involves its role as a nucleophilic reagent in organic synthesis. The zinc atom coordinates with the halogen atoms on the pyridine ring, facilitating the transfer of the organic moiety to the electrophilic partner in cross-coupling reactions. This process is often catalyzed by palladium complexes, which mediate the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
5-Chloro-2-Fluoropyridine: A precursor in the synthesis of (5-Chloro-2-Fluoropyridin-3-yl)zinc bromide.
2-Chloro-5-Fluoropyrimidine: Another halogenated pyridine derivative with similar reactivity.
5-Bromo-2-Fluoropyridine: A related compound used in similar cross-coupling reactions.
Uniqueness
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and selectivity in organic synthesis. The presence of both chlorine and fluorine atoms provides unique electronic and steric properties, making it a versatile reagent in various chemical transformations.
特性
分子式 |
C5H2BrClFNZn |
|---|---|
分子量 |
275.8 g/mol |
IUPAC名 |
bromozinc(1+);5-chloro-2-fluoro-3H-pyridin-3-ide |
InChI |
InChI=1S/C5H2ClFN.BrH.Zn/c6-4-1-2-5(7)8-3-4;;/h1,3H;1H;/q-1;;+2/p-1 |
InChIキー |
FRXSGEOUZQAASJ-UHFFFAOYSA-M |
正規SMILES |
C1=[C-]C(=NC=C1Cl)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14869658.png)
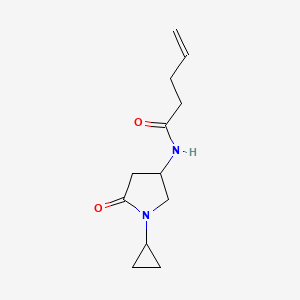
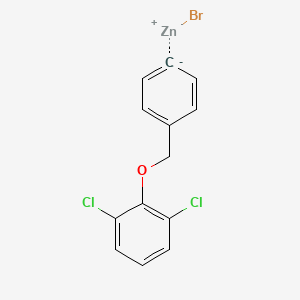
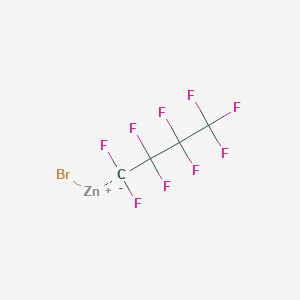

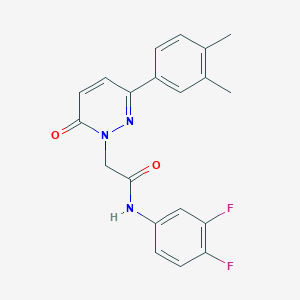
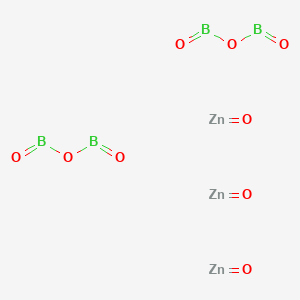
![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
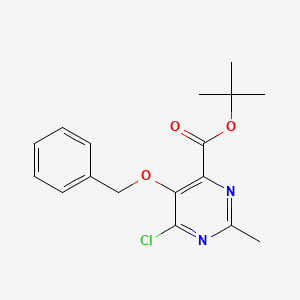
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
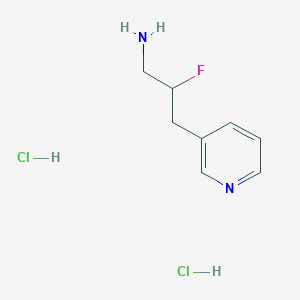
![2-[(2',6'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869730.png)
